molecular formula C13H26N2O2 B6026271 2,2'-[4-(3-methyl-2-buten-1-yl)-1,3-piperazinediyl]diethanol

2,2'-[4-(3-methyl-2-buten-1-yl)-1,3-piperazinediyl]diethanol

Cat. No. B6026271
M. Wt: 242.36 g/mol
InChI Key: FJZHPIVREPIIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[4-(3-methyl-2-buten-1-yl)-1,3-piperazinediyl]diethanol, also known as MPDP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MPDP is a piperazine derivative that has been synthesized through a multi-step process using various reagents and catalysts.

Scientific Research Applications

2,2'-[4-(3-methyl-2-buten-1-yl)-1,3-piperazinediyl]diethanol has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. Additionally, this compound has been studied for its potential use as an antioxidant and anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 2,2'-[4-(3-methyl-2-buten-1-yl)-1,3-piperazinediyl]diethanol is not fully understood, but it is believed to work by modulating various neurotransmitters and receptors in the brain. This compound has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for memory and learning. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down dopamine and other neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, antioxidant activity, and anti-inflammatory activity. This compound has been shown to protect against oxidative stress and reduce inflammation in animal models. Additionally, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2'-[4-(3-methyl-2-buten-1-yl)-1,3-piperazinediyl]diethanol in lab experiments is its neuroprotective and cognitive-enhancing effects, which make it a promising compound for studying neurological disorders. Additionally, this compound has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for 2,2'-[4-(3-methyl-2-buten-1-yl)-1,3-piperazinediyl]diethanol research, including further studies on its mechanism of action and potential therapeutic applications. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound. Finally, future studies could investigate the potential use of this compound in combination with other compounds for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2,2'-[4-(3-methyl-2-buten-1-yl)-1,3-piperazinediyl]diethanol involves several steps, starting with the reaction of 3-methyl-2-buten-1-ol with piperazine to form 4-(3-methyl-2-buten-1-yl)-1,3-piperazine. This intermediate is then reacted with ethylene glycol to form this compound. The reaction is catalyzed by a strong acid, such as sulfuric acid. The final product is then purified using various techniques, such as column chromatography or recrystallization.

properties

IUPAC Name

2-[4-(2-hydroxyethyl)-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2)3-5-15-7-6-14(8-10-17)11-13(15)4-9-16/h3,13,16-17H,4-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZHPIVREPIIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(CC1CCO)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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